molecular formula C15H14N4 B10819987 6-Amino-4-[(3-methylphenyl)amino]quinazoline CAS No. 153436-70-5

6-Amino-4-[(3-methylphenyl)amino]quinazoline

Cat. No.: B10819987
CAS No.: 153436-70-5
M. Wt: 250.30 g/mol
InChI Key: NFBCSWGEYDCCDW-UHFFFAOYSA-N
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Description

6-Amino-4-[(3-methylphenyl)amino]quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-[(3-methylphenyl)amino]quinazoline typically involves the condensation of 3-methylaniline with 6-aminoquinazoline. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-[(3-methylphenyl)amino]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines .

Scientific Research Applications

6-Amino-4-[(3-methylphenyl)amino]quinazoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives with potential biological activities.

    Biology: This compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-4-[(3-methylphenyl)amino]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-[(3-methylphenyl)amino]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

153436-70-5

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

4-N-(3-methylphenyl)quinazoline-4,6-diamine

InChI

InChI=1S/C15H14N4/c1-10-3-2-4-12(7-10)19-15-13-8-11(16)5-6-14(13)17-9-18-15/h2-9H,16H2,1H3,(H,17,18,19)

InChI Key

NFBCSWGEYDCCDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)N

Origin of Product

United States

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